molecular formula C21H20BrN3O2 B289167 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

カタログ番号 B289167
分子量: 426.3 g/mol
InChIキー: SOPGJLIMGVEKBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile, also known as BRD-9424, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the pyrimidoisoquinoline family and has been shown to have promising anti-cancer properties.

作用機序

The mechanism of action of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile can induce apoptosis and inhibit cell proliferation, leading to the selective elimination of cancer cells.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been shown to inhibit the phosphorylation of various proteins involved in cell proliferation, such as AKT and ERK. Furthermore, it has been shown to reduce the expression of various inflammatory cytokines, such as TNF-α and IL-6.

実験室実験の利点と制限

One of the advantages of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is its selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is its low solubility, which could limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

将来の方向性

There are several future directions for the study of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile. One potential direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Another potential direction is to investigate its potential in combination with other chemotherapeutic agents to enhance its effectiveness. Furthermore, further studies are needed to optimize its synthesis, improve its solubility, and determine its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is a promising compound with potential therapeutic applications in cancer and other diseases. Its selective inhibition of CK2 and its ability to induce apoptosis and inhibit cell proliferation make it a viable candidate for further studies. However, further studies are needed to optimize its synthesis, improve its solubility, and determine its pharmacokinetics and toxicity in vivo.

合成法

The synthesis of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with 2,4-dimethoxyaniline to form an imine intermediate. This intermediate is then reacted with 2,3-dihydrofuran to produce the pyrimidoisoquinoline core. Finally, the carbonitrile group is introduced using a cyanation reaction. The overall yield of the synthesis is approximately 20%, making it a viable candidate for further studies.

科学的研究の応用

3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to selectively inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-inflammatory properties that could be useful in the treatment of inflammatory diseases.

特性

分子式

C21H20BrN3O2

分子量

426.3 g/mol

IUPAC名

3-(4-bromophenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C21H20BrN3O2/c1-26-19-9-14-7-8-24-13-25(17-5-3-16(22)4-6-17)12-15(11-23)21(24)18(14)10-20(19)27-2/h3-6,9-10H,7-8,12-13H2,1-2H3

InChIキー

SOPGJLIMGVEKBM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4=CC=C(C=C4)Br)C#N)OC

正規SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4=CC=C(C=C4)Br)C#N)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。